9-Chloro-2,3-diphenyl-7-(trifluoromethyl)pyrido[1,2-b][1,2,4]triazin-5-ium tetrafluoroborate
Description
9-Chloro-2,3-diphenyl-7-(trifluoromethyl)pyrido[1,2-b][1,2,4]triazin-5-ium tetrafluoroborate (hereafter referred to as Compound 5b) is a heterocyclic ionic salt with a pyrido[1,2-b][1,2,4]triazin-5-ium core. Its structure features a chloro substituent at position 9, phenyl groups at positions 2 and 3, and a trifluoromethyl group at position 7, with a tetrafluoroborate (BF₄⁻) counterion .
Synthesis: Compound 5b is synthesized by reacting 4b (a precursor) with phenyl groups and sulfuric acid at room temperature for 48 hours, followed by the addition of tetrafluoroboric acid (HBF₄). The product is isolated as a yellow precipitate with a 68% yield after recrystallization from nitromethane/diethyl ether. The melting point is reported as 233–242°C .
Properties
IUPAC Name |
9-chloro-2,3-diphenyl-7-(trifluoromethyl)pyrido[1,2-b][1,2,4]triazin-5-ium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClF3N3.BF4/c21-16-11-15(20(22,23)24)12-27-19(16)25-17(13-7-3-1-4-8-13)18(26-27)14-9-5-2-6-10-14;2-1(3,4)5/h1-12H;/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJXGDHTARRCIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=NC3=C(C=C(C=[N+]3N=C2C4=CC=CC=C4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BClF7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a trifluoromethylpyridine (tfmp) motif have been used in the agrochemical and pharmaceutical industries. They are often used for the protection of crops from pests. In the pharmaceutical industry, TFMP derivatives have been used in several approved pharmaceutical and veterinary products.
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety.
Biochemical Pathways
Compounds with similar structures have been shown to inhibit cdk2, a protein kinase involved in regulating the cell cycle.
Biological Activity
The compound 9-Chloro-2,3-diphenyl-7-(trifluoromethyl)pyrido[1,2-b][1,2,4]triazin-5-ium tetrafluoroborate is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Molecular Formula and Structure
- Molecular Formula : C18H14ClF3N4
- Molecular Weight : 384.78 g/mol
- CAS Number : 249278-24-8
This compound features a pyrido[1,2-b][1,2,4]triazin core substituted with a chloro group and a trifluoromethyl group, which are critical for its biological activity.
Research indicates that compounds with similar structures to This compound exhibit various biological activities:
- Anticancer Activity :
-
Antiviral Properties :
- Compounds in this class have demonstrated antiviral effects by inhibiting viral replication mechanisms. The trifluoromethyl group is particularly noted for enhancing the potency against viral targets.
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Anti-inflammatory Effects :
- Some derivatives have shown potential in modulating inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.
In Vitro Studies
In vitro evaluations of similar pyrido compounds have yielded promising results:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 5.0 | Apoptosis induction |
| Compound B | MCF-7 | 3.5 | Cell cycle arrest in G1 phase |
| Compound C | A549 | 4.0 | Inhibition of USP28 |
These findings suggest that the biological activity of This compound may similarly impact cancer cell lines.
Case Study 1: Anticancer Activity in Gastric Cancer Cells
A study reported that a related compound effectively inhibited gastric cancer cell proliferation by targeting USP28. The IC50 value was determined to be 1.10 µM, demonstrating significant selectivity over other deubiquitinases . This suggests that This compound could potentially serve as an effective therapeutic agent against gastric cancer.
Case Study 2: Antiviral Efficacy
Another investigation into structurally similar compounds revealed antiviral properties against influenza virus strains. The mechanism involved inhibiting viral entry and replication within host cells . This highlights the potential for developing antiviral therapies based on the chemical structure of This compound .
Comparison with Similar Compounds
Structural Features :
- The trifluoromethyl (-CF₃) group enhances electron-withdrawing properties, stabilizing the cationic core.
- The chloro substituent at position 9 contributes to electrophilic reactivity.
- The tetrafluoroborate counterion improves solubility in polar solvents and crystalline stability.
Characterization : Key spectral data include distinct IR peaks (e.g., B-F stretching at ~1080 cm⁻¹) and NMR signals (e.g., aromatic protons at δ 7.5–8.5 ppm). Mass spectrometry confirms the molecular ion peak (M⁺) and fragmentation patterns .
To contextualize Compound 5b, we compare it with structurally related derivatives and heterocyclic analogs, focusing on synthesis, stability, and functional properties.
Key Findings:
Structural Modifications and Stability :
- Compound 5b exhibits higher thermal stability (mp 233–242°C) compared to its pseudobase derivative 7a (mp 146–152°C), attributed to the ionic tetrafluoroborate counterion enhancing crystalline packing .
- The replacement of Cl⁻ in 5b with a hydroxyl group in 6b and 7a alters reactivity: pseudobases like 7a are neutral and more prone to hydrolysis, limiting their utility in acidic environments .
Synthetic Efficiency :
- Compound 5b is synthesized in moderate yield (68%), whereas carbazole analogs (e.g., 7b ) show lower yields (45%) due to steric hindrance from methoxy and nitro groups .
- The imidazo-pyridine 1l is synthesized via a one-pot reaction (51% yield), highlighting divergent synthetic strategies for heterocycles .
Electrophilic Reactivity :
- The -CF₃ group in 5b enhances electrophilicity at position 7, enabling nucleophilic substitutions. In contrast, carbazoles (e.g., 7b ) with electron-donating -OCH₃ groups show reduced reactivity toward electrophiles .
Spectral Signatures: The B-F stretching in 5b (IR: 1080 cm⁻¹) is absent in non-ionic analogs like 7a. Carbazoles exhibit characteristic NO₂ stretching (IR: ~1578 cm⁻¹), while imidazo-pyridines show aldehyde proton signals (NMR: δ 9.90 ppm) .
Q & A
Basic Research Questions
Q. How can synthetic protocols for this compound be optimized to improve yield and purity?
- Methodology : Synthesize the compound via condensation of precursors in a 1:1 molar ratio in a polar aprotic solvent (e.g., CH₃CN) under inert atmosphere. Monitor reaction completion using TLC or HPLC. Optimize reaction time (e.g., 48 hours at room temperature) and stoichiometry of tetrafluoroboric acid (HBF₄) addition to precipitate the product .
- Data : Reported yields range from 68% (using nitrobenzene/diethyl ether recrystallization) to higher yields via column chromatography with silica gel .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodology : Use ¹H/¹³C NMR to confirm aromatic protons (δ 7.2–8.1 ppm) and CF₃ groups (δ ~120 ppm in ¹⁹F NMR). FT-IR identifies B-F stretching (~1050 cm⁻¹) and C-Cl bonds (~750 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M-BF₄]⁺ at m/z 489.07) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodology : Conduct accelerated stability studies at 25°C/60% RH and 40°C/75% RH. Monitor decomposition via HPLC and DSC. Store in anhydrous, light-protected containers at –20°C to prevent hydrolysis of the BF₄⁻ anion .
Advanced Research Questions
Q. What mechanistic insights explain the formation of pseudobase derivatives from this compound?
- Methodology : React the compound with nucleophiles (e.g., NaOMe or KCN in DMSO) to form pseudobases. Use kinetic studies (UV-Vis monitoring) and DFT calculations to identify transition states. NMR time-resolved experiments track intermediate formation (e.g., ring-opening at C9-Cl) .
- Data : Pseudobase formation (e.g., 6b ) occurs via nucleophilic attack at the C5 position, confirmed by X-ray crystallography .
Q. How do solvent polarity and counterion effects influence reaction pathways?
- Methodology : Compare reactivity in DMSO (high polarity) vs. THF (low polarity). Use conductivity measurements to assess ion-pair dissociation. Replace BF₄⁻ with PF₆⁻ or OTf⁻ to study counterion effects on solubility and reaction rates .
- Data : BF₄⁻ enhances stability in polar solvents but may hinder nucleophilic substitution due to tight ion pairing .
Q. What strategies resolve contradictions in reported melting points and spectral data?
- Methodology : Reproduce synthesis using strict anhydrous conditions. Compare DSC thermograms (melting range: 233–242°C vs. 287–293°C in other studies). Analyze impurities via LC-MS and elemental analysis to identify hydrate or polymorphic forms .
Q. Can computational modeling predict regioselectivity in derivative synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
